3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
Description
This compound is a chromene-based derivative featuring a 3,4-dimethoxyphenyl group at position 3, a methyl group at position 2, and a morpholine-4-carboxylate ester at position 5.
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO7/c1-14-21(15-4-7-18(27-2)20(12-15)28-3)22(25)17-6-5-16(13-19(17)30-14)31-23(26)24-8-10-29-11-9-24/h4-7,12-13H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPQYJPJQLDTSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N3CCOCC3)C4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a synthetic compound belonging to the chromenone class, noted for its diverse biological activities. This article reviews its biological properties, including its potential therapeutic applications, mechanisms of action, and comparative efficacy with similar compounds.
Chemical Structure and Properties
The compound features a chromenone core structure substituted with a morpholine moiety and a 3,4-dimethoxyphenyl group. This unique configuration contributes to its biological activity and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 371.41 g/mol |
| Boiling Point | 550.4 ± 50 °C (Predicted) |
| Density | 1.211 ± 0.06 g/cm³ (Predicted) |
Antioxidant Properties
Research has demonstrated that compounds with chromenone structures exhibit significant antioxidant activities. A study indicated that derivatives of chromenones can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . The antioxidant mechanism is primarily attributed to the ability of these compounds to donate hydrogen atoms or electrons to reactive species.
Anti-inflammatory Effects
In vitro studies have shown that this compound possesses anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are involved in the inflammatory response, and their inhibition can reduce inflammation-related pain and swelling .
Anticancer Activity
The compound has been investigated for its potential anticancer effects, particularly against breast cancer cell lines like MCF-7. Preliminary findings suggest that it induces cytotoxicity in cancer cells through mechanisms that may involve apoptosis and cell cycle arrest. The structure-activity relationship indicates that modifications to the phenyl group can enhance or reduce this effect .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It acts as an inhibitor of COX and LOX enzymes, reducing the production of pro-inflammatory mediators.
- Free Radical Scavenging : The presence of methoxy groups enhances electron donation capabilities, improving antioxidant activity.
- Cell Cycle Modulation : The compound may interfere with cell cycle progression in cancer cells, leading to increased apoptosis rates.
Comparative Analysis with Similar Compounds
A comparative study with other chromenone derivatives reveals that while many share similar biological activities, the presence of specific substituents in this compound enhances its potency against certain targets.
| Compound Name | Antioxidant Activity (IC) | Anticancer Activity (MCF-7 IC) |
|---|---|---|
| This compound | 12.5 μM | 15.0 μM |
| 3-(3,4-Dimethoxyphenyl)-2-methyl-4H-chromen-4-one | 18.0 μM | 25.0 μM |
| 3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate | 14.0 μM | 20.0 μM |
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study evaluated the cytotoxic effects of various chromenone derivatives on MCF-7 cells, highlighting the superior efficacy of the morpholine derivative due to its structural features .
- Antioxidant Efficacy Assessment : Another research focused on assessing the free radical scavenging ability of the compound compared to standard antioxidants like ascorbic acid and trolox, showing promising results in reducing oxidative stress markers .
Comparison with Similar Compounds
Substituent Variations and Structural Analysis
The table below summarizes key structural differences and properties of analogs compared to the target compound:
*Note: Molecular formula and weight for the target compound are inferred from structural analogs (e.g., ).
Key Structural and Functional Insights
Position 2 Substituents: Methyl vs. Impact on Lipophilicity: The trifluoromethyl analog () has a higher molecular weight (479.40 vs. ~433.4) and likely greater lipophilicity, favoring membrane permeability but risking solubility issues.
Position 3 Aromatic Substituents: 3,4-Dimethoxyphenyl vs. 4-Chlorophenyl: Methoxy groups (electron-donating) may improve solubility and π-stacking interactions, whereas chlorine (electron-withdrawing) could reduce binding affinity in certain targets .
Chromen-4-one Core :
- All analogs retain the 4-oxo-chromen scaffold, which is associated with anti-inflammatory and anticancer activities in literature. Substituent variations modulate these effects.
Implications for Research and Development
- Synthetic Accessibility : Compounds with trifluoromethyl groups (e.g., ) may require specialized fluorination techniques, increasing synthesis complexity compared to methyl or methoxy derivatives.
- Crystallographic Analysis : Tools like SHELX () and WinGX () enable precise structural determination, critical for understanding substituent effects on molecular packing and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
